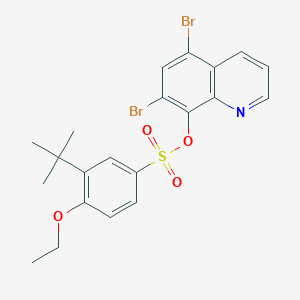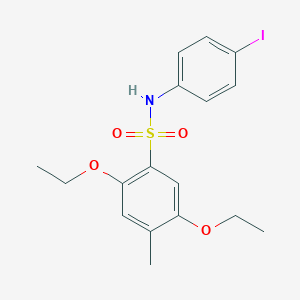
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide (DIPMS) is a synthetic organic compound that is used in a variety of scientific research applications. It is an aromatic sulfonamide with a high degree of solubility in water and other organic solvents. DIPMS has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is not yet fully understood. It is believed that this compound binds to proteins and other biological targets, and this binding may be involved in the regulation of cell metabolism and signaling. In addition, this compound may also interact with other molecules in the body, such as hormones and enzymes, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have suggested that this compound may affect the activity of certain enzymes, hormones, and other molecules in the body. In addition, this compound may also affect the expression of certain genes and proteins involved in the regulation of cell metabolism and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide for lab experiments include its high solubility in water and other organic solvents, its low toxicity, and its relatively low cost. The main limitation of using this compound is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on cells and other molecules in the body.
Orientations Futures
Future research on 2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide should focus on understanding its mechanism of action and its effects on cells and other molecules in the body. In addition, further studies should be conducted to determine the potential therapeutic applications of this compound. Finally, research should also be conducted to explore the potential of this compound as a drug discovery tool.
Méthodes De Synthèse
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide is synthesized through a reaction between 4-iodophenyl-4-methylbenzene-1-sulfonyl chloride and 2,5-diethoxybenzene. This reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C. The reaction is catalyzed by a base such as pyridine, and the product is isolated by precipitation with water or an aqueous acid.
Applications De Recherche Scientifique
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzene-1-sulfonamide has been studied for its potential applications in drug discovery, biochemistry, and physiology. In drug discovery, this compound has been used as a model compound to study the binding of drugs to proteins and other biological targets. In biochemistry, this compound has been used as a reagent for the synthesis of various compounds, as well as for the determination of the structure of proteins and other biomolecules. In physiology, this compound has been used to study the role of sulfonamide compounds in the regulation of cell metabolism and signaling.
Propriétés
IUPAC Name |
2,5-diethoxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKNNSFPMERRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
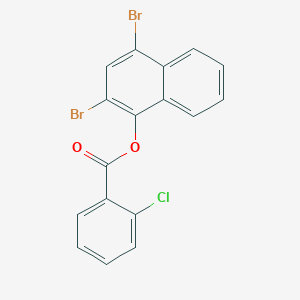

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
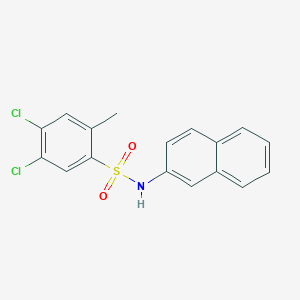
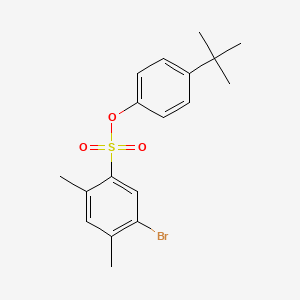

![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)

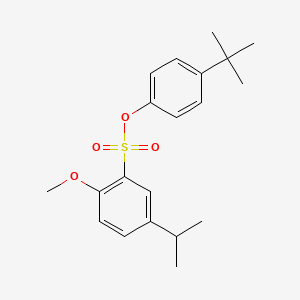
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)

